molecular formula C5H8N2O3 B8446905 5-Hydroxy-1,5-dimethylhydantoin

5-Hydroxy-1,5-dimethylhydantoin

Cat. No.: B8446905
M. Wt: 144.13 g/mol
InChI Key: VEMWCZDBLIIJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1,5-dimethylhydantoin (hypothetical structure based on nomenclature) is a hydantoin derivative characterized by a hydroxyl (-OH) group at the 5-position and methyl groups at the 1- and 5-positions of the imidazolidine ring. While direct references to this specific compound are absent in the provided evidence, its structural analogs, such as 5,5-dimethylhydantoin (DMH) and hydroxymethyl-substituted derivatives (e.g., 1-(hydroxymethyl)-5,5-dimethylhydantoin), are well-documented. These compounds share a common hydantoin core but differ in substituents, leading to variations in chemical reactivity, applications, and biological activity .

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

5-hydroxy-1,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C5H8N2O3/c1-5(10)3(8)6-4(9)7(5)2/h10H,1-2H3,(H,6,8,9)

InChI Key

VEMWCZDBLIIJJX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents CAS No. Key Functional Groups
5,5-Dimethylhydantoin (DMH) 5,5-dimethyl 77-71-4 None (base structure)
1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) 1-hydroxymethyl, 5,5-dimethyl 116-25-6 Hydroxymethyl
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 1,3-dibromo, 5,5-dimethyl 77-48-5 Bromine atoms
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) 1,3-dichloro, 5,5-dimethyl 118-52-5 Chlorine atoms
5-Methyl-5-phenylhydantoin 5-methyl, 5-phenyl 6843-49-8 Phenyl group

Key Observations :

  • Halogenated Derivatives (DBDMH, DCDMH) : The introduction of bromine or chlorine atoms enhances electrophilic reactivity, making these compounds potent disinfectants and brominating/chlorinating agents .
  • Hydroxymethyl Derivatives (MDMH) : The hydroxymethyl group improves water solubility, enabling use in cosmetics and pharmaceuticals .

Functional Insights :

  • DBDMH vs. DCDMH : Both act as halogenating agents, but bromine in DBDMH offers higher stability in organic solvents compared to chlorine in DCDMH .
  • MDMH in Cosmetics : Its decomposition releases formaldehyde, necessitating strict concentration controls to avoid toxicity .

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